2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Mode of Action
Similar compounds have been reported to inhibit janus kinases, which could lead to the disruption of signal transduction pathways .
Biochemical Pathways
Inhibition of janus kinases can affect various signaling pathways, including the jak-stat pathway, which is involved in cell proliferation, differentiation, cell migration, and apoptosis .
Result of Action
The inhibition of janus kinases can disrupt signal transduction pathways, potentially leading to effects such as reduced cell proliferation and induced apoptosis .
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in gene expression profiles and metabolic activities within the cell . These effects can result in altered cellular behaviors, such as increased or decreased proliferation, changes in differentiation status, and induction of apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These molecular interactions underpin the biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some cells exhibiting sustained changes in behavior or function after prolonged exposure to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects, such as modulating specific signaling pathways or inducing desired cellular responses . At higher doses, toxic or adverse effects can occur, including cellular damage, disruption of normal physiological processes, and potential toxicity to organs . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of specific metabolites within the cell . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of the compound can influence its activity and effectiveness, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach includes the use of environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts such as copper oxide-zinc oxide/alumina-titania (CuOx-ZnO/Al2O3-TiO2) can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl, Pb(OAc)4, MnO2, and PIFA . Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the triazolopyrimidine ring.
Scientific Research Applications
2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-tubercular agent.
Material Science: The compound has been used in the design of efficient light-emitting materials for phosphorescent OLED devices.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Compared to similar compounds, 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exhibits unique pharmacological properties and synthetic versatility. Its ability to act as both a CB2 cannabinoid agonist and an adenosine antagonist sets it apart from other triazolopyrimidine derivatives . Additionally, its application in material science for OLED devices highlights its multifunctional nature .
Properties
CAS No. |
51596-06-6 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,7-dimethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12)9-7-8-5(2)10-11(4)7/h3H,1-2H3,(H,8,9,10,12) |
InChI Key |
YWRSMJNEKTYUHA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C |
Canonical SMILES |
CC1=CC(=O)NC2=NC(=NN12)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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